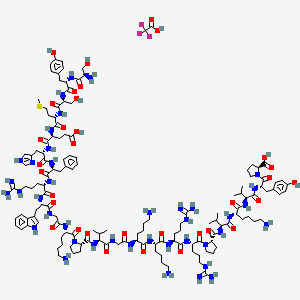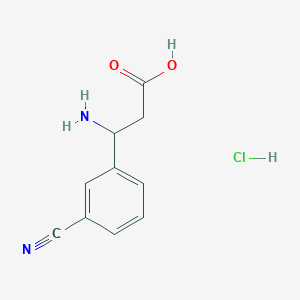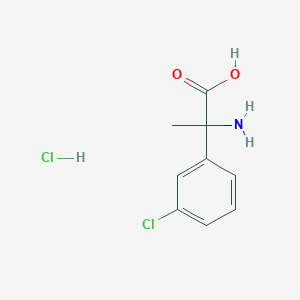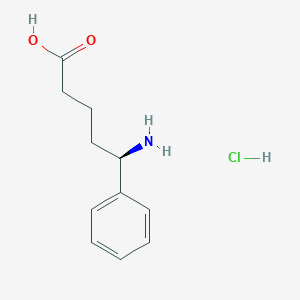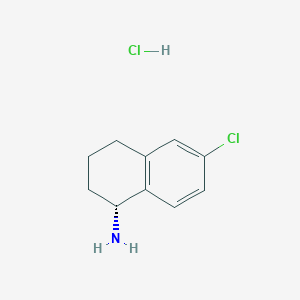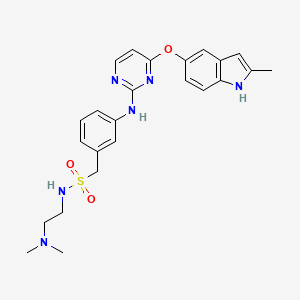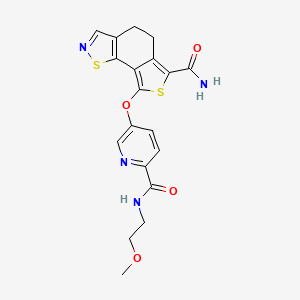
3-(3,4-Dichlorophenyl)prop-2-ynoic acid
Vue d'ensemble
Description
The compound of interest, 3-(3,4-Dichlorophenyl)prop-2-ynoic acid, is a chlorinated aromatic compound that is structurally related to various other chlorinated phenylpropanoic acids. These compounds are often associated with herbicidal properties and have been the subject of various studies to understand their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been reported to be regiospecific, indicating that the position of substituents on the aromatic ring is critical for the desired product formation . The synthesis process often involves multiple steps, including condensation, chlorination, and esterification reactions, as seen in the preparation of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate . These methods could potentially be adapted for the synthesis of this compound by altering the substituents and reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been utilized to unambiguously determine the structure of closely related compounds . For instance, the crystal structure of optically active 2-(4-chlorophenoxy)propionic acid revealed that the carboxylic acid group forms a catemer motif due to hydrogen bonding . Such detailed structural characterizations are essential for understanding the molecular geometry and potential reactive sites of the compound.
Chemical Reactions Analysis
The chemical behavior of chlorinated phenylpropanoic acids can be complex. For example, the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid can undergo various reactions, including the formation of nitriles and amides as by-products . These reactions are influenced by the presence of electron-withdrawing groups such as chlorine, which can affect the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are often determined by their molecular structure. Vibrational spectroscopy and molecular docking studies have been used to analyze the properties of related compounds, such as 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, providing insights into their electronic properties and potential interactions with biological targets . These studies can be indicative of the behavior of this compound in various environments and may suggest possible applications based on its physical and chemical properties.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Crystal Structures : 3-(3,4-Dichlorophenyl)prop-2-ynoic acid and its derivatives have been synthesized and analyzed for their crystal structures. The study by Salian et al. (2018) details the synthesis of chalcone derivatives using Claisen-Schmidt condensation and explores their crystal structures, including the intermolecular interactions and Hirshfeld surface analysis (Salian et al., 2018).
Structural Characterization : Another study focused on the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 3-(2,4-dichlorophenyl) propanoic acid (Yan Shuang-hu, 2014).
Chemical Properties and Potential Applications
Molecular Docking and Spectroscopic Studies : Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of 3-(2,4-dichlorophenyl) prop-2-ynoic acid, suggesting their potential in nonlinear optical materials and biological activities (Vanasundari et al., 2018).
Electrochemical Applications : The work by Niu et al. (2013) explored the electrochemical degradation of 2,4-dichlorophenol, a derivative of this compound, on Ti/SnO2-Sb anode, showing its potential in wastewater treatment (Niu et al., 2013).
Antifungal Activity : A study by Ruan et al. (2011) synthesized novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives, showing inhibition against various fungal growths, indicating antifungal properties (Ruan et al., 2011).
Material Science and Engineering
Semiconductor Research : Ballinas-Indilí et al. (2020) synthesized and characterized molecular semiconductors containing derivatives of this compound, exploring their applications in the field of organic semiconductors (Ballinas-Indilí et al., 2020).
Corrosion Inhibition : Olasunkanmi and Ebenso (2019) conducted studies on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion, demonstrating the chemical's potential in corrosion protection (Olasunkanmi & Ebenso, 2019).
Mécanisme D'action
Target of Action
The primary target of 3-(3,4-Dichlorophenyl)prop-2-ynoic acid is the CYP51 receptor . This receptor plays a crucial role in the life cycle of certain parasites, making it an attractive target for antiparasitic drugs .
Mode of Action
This compound interacts with the active site of the CYP51 receptor . Molecular docking and dynamics simulations suggest that the compound forms hydrogen interactions with the receptor, establishing a stable complex .
Biochemical Pathways
Its interaction with the cyp51 receptor suggests it may influence pathways related to the life cycle of certain parasites .
Pharmacokinetics
Predictive pharmacokinetics suggest that the compound may have favorable admet properties .
Result of Action
Its interaction with the CYP51 receptor suggests it may inhibit the growth of certain parasites .
Propriétés
IUPAC Name |
3-(3,4-dichlorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOMUHWZSKQLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277753 | |
| Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19498-74-9 | |
| Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19498-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4-Dichlorophenyl)-2-propynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



